molecular formula C8H10F3NS B1467941 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine CAS No. 1250031-52-7

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine

Cat. No.: B1467941
CAS No.: 1250031-52-7
M. Wt: 209.23 g/mol
InChI Key: CGZTWFLPZOPYFR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is an organic compound that features a trifluoromethyl group and a thiophene ring

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and modulating various biochemical pathways .

Comparison with Similar Compounds

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,4,4-trifluoro-1-thiophen-2-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NS/c9-8(10,11)5-6(12)4-7-2-1-3-13-7/h1-3,6H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZTWFLPZOPYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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